N-(3,4-diethoxybenzyl)thiophene-2-carboxamide
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Overview
Description
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.
Preparation Methods
The synthesis of N-(3,4-diethoxybenzyl)thiophene-2-carboxamide typically involves the condensation of 3,4-diethoxybenzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Scientific Research Applications
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to their excellent electronic properties.
Organic Electronics: The compound is investigated for its use in organic photovoltaics (OPVs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxybenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the 3,4-diethoxybenzyl group, resulting in different chemical and biological properties.
3,4-dimethoxybenzylthiophene-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
Thiophene-2-carboxylic acid: The parent compound without the amide or benzyl groups, used as a starting material for various thiophene derivatives.
This compound stands out due to its unique combination of the thiophene ring and the 3,4-diethoxybenzyl group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-19-13-8-7-12(10-14(13)20-4-2)11-17-16(18)15-6-5-9-21-15/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKQSPSSJSKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=CS2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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